![molecular formula C10H6N2O2S B1529393 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1343081-94-6](/img/structure/B1529393.png)
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol (BFO-ODT) is an organic compound belonging to the oxadiazole family of heterocyclic compounds. It is a sulfur-containing heterocycle, consisting of an oxadiazole ring with an attached benzofuran group. BFO-ODT has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Anticancer Research
The benzofuran moiety is recognized for its potential in anticancer therapy. Studies have shown that benzofuran derivatives exhibit promising anticancer properties . The presence of the 1,2,4-oxadiazole ring in the compound could enhance these properties, as oxadiazoles are known for their biological activities, including antitumor effects. Researchers can explore the efficacy of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol in inhibiting cancer cell growth through in vitro and in vivo studies.
Antibacterial Applications
Benzofuran derivatives have been reported to possess antibacterial properties . The thiol group in 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol could be modified to target specific bacterial enzymes or pathways, making it a potential candidate for developing new antibacterial agents. This application is particularly relevant in the face of rising antibiotic resistance.
Antifungal Agents
Similar to their antibacterial applications, benzofuran compounds also show antifungal activity . The compound could be tested against a range of fungal species to assess its effectiveness as an antifungal agent, which could lead to the development of new treatments for fungal infections.
Drug Discovery and Medicinal Chemistry
The structural complexity and diverse biological activities of benzofuran derivatives make them attractive targets in drug discovery and medicinal chemistry . 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol could serve as a scaffold for synthesizing novel drugs with improved pharmacokinetic and pharmacodynamic profiles.
Material Sciences
The unique electronic properties of benzofuran and oxadiazole rings can be exploited in material sciences . This compound could be used in the design and synthesis of organic semiconductors, which are crucial for developing flexible electronic devices.
Agrochemical Research
Benzofuran derivatives have found applications in agrochemicals due to their bioactivity . The compound 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol could be investigated for its potential use as a pesticide or herbicide, contributing to the development of new agrochemical products.
Enzyme Inhibition Studies
The thiol group in the compound can interact with enzymes through covalent bonding, making it a potential inhibitor for enzymatic reactions . This property can be utilized in biochemical studies to understand enzyme mechanisms or to develop enzyme-based assays.
Antioxidant Properties
Benzofuran derivatives are known to exhibit antioxidant properties . The compound could be evaluated for its ability to scavenge free radicals, which is important in preventing oxidative stress-related diseases.
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol may interact with its targets to inhibit cell growth, particularly in cancer cells.
Biochemical Pathways
It is known that reactive oxygen species (ros) play a role in the biological activities of benzofuran compounds . ROS can attack lipids in cell membranes and also attack DNA, inducing oxidations that cause membrane damage such as membrane lipid peroxidation and a decrease in membrane fluidity and also cause DNA mutation leading to cancer .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Based on the known activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that changes in lifestyle and environmental factors have emerged as leading causes of cancer . Therefore, these factors may potentially influence the action and efficacy of this compound.
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNUDJVWRMJHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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